molecular formula C14H12N2O2S3 B15204037 N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide

N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B15204037
M. Wt: 336.5 g/mol
InChI Key: MMCMWYSMAWYWGS-UHFFFAOYSA-N
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Description

N-(3-(2-Methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group and a 2-methylthiazole-substituted phenyl moiety. The 2-methylthiazole group is critical for target binding, while the thiophene-sulfonamide scaffold contributes to solubility and pharmacokinetic properties.

Properties

Molecular Formula

C14H12N2O2S3

Molecular Weight

336.5 g/mol

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H12N2O2S3/c1-10-15-13(9-20-10)11-4-2-5-12(8-11)16-21(17,18)14-6-3-7-19-14/h2-9,16H,1H3

InChI Key

MMCMWYSMAWYWGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reactions: The thiazole and thiophene rings are then coupled through a series of reactions, including sulfonation and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes.

    Industrial Applications: It is investigated for its potential use as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. The sulfonamide group can act as a hydrogen bond donor or acceptor, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Modified Thiazole Moieties

N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide
  • Key Difference : The 2-methylthiazole in the target compound is replaced with a 2-oxo-2,3-dihydrothiazole ring.
  • However, the reduced hydrophobicity compared to the methyl group could alter membrane permeability. Crystallographic data (PDB ID: 4HXR) confirms its binding to Brd4, suggesting that both thiazole variants maintain interaction with the acetyl-lysine binding pocket .
4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide
  • Key Difference : A benzamide core replaces the thiophene-sulfonamide scaffold, but retains the 2-methylthiazole group.
  • Implications: The benzamide structure may reduce metabolic stability compared to sulfonamides due to susceptibility to hydrolysis.

Sulfonamide Derivatives with Heterocyclic Modifications

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (Compound 96)
  • Key Difference : The 2-methylthiazole is replaced with a benzo[d]thiazole fused to a thiophene ring.
  • This modification was explored in anthrax lethal factor inhibitors, where bulky substituents improved enzyme inhibition but compromised bioavailability .
N-(3-(1H-Tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (15d)
  • Key Difference : Incorporates a tetrazole-thio group and naphthalene core.
  • Implications :
    • The tetrazole group enhances polarity (clogP ~2.5) and hydrogen-bonding capacity, improving solubility (mp 186.6°C) compared to the target compound.
    • Demonstrated proteasome inhibitory activity, suggesting sulfonamide-tetrazole hybrids are viable for targeting large enzyme complexes .
Brecanavir (GW64085X)
  • Key Feature : Contains a 2-methylthiazol-4-ylmethoxy group linked to a benzodioxole-sulfonamide scaffold.
  • Implications :
    • The thiazole moiety here aids in HIV protease inhibition, highlighting its versatility across target classes.
    • The carbamate backbone increases metabolic stability compared to simpler sulfonamides .
S-Alkylated 1,2,4-Triazoles (Compounds 10–15)
  • Key Feature : Sulfonamide-linked triazole-thione derivatives.
  • Implications :
    • IR spectra (νC=S at 1247–1255 cm⁻¹) confirm tautomeric stability, a property critical for maintaining activity in physiological conditions .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is a synthetic organic compound notable for its complex structure, which includes a thiophene ring, a thiazole ring, and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory, antimicrobial, and anticancer agent.

PropertyValue
Molecular Formula C14H12N2O2S3
Molecular Weight 336.5 g/mol
IUPAC Name N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide
CAS Number 870984-34-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole and thiophene rings facilitate interactions through π-π stacking and hydrogen bonding, while the sulfonamide group enhances binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Anticancer Properties

Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cells. For instance, derivatives of the 3-phenylthiophene-2-sulfonamide core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, with IC50 values less than 10 µM in tumor cell lines .

Case Study: Apoptosis Induction

A study highlighted the ability of compounds related to this compound to induce apoptosis in HL-60 cells through the mitochondrial pathway. The compounds were found to bind to the BH3-binding groove on Bcl-xL similarly to ABT-737, indicating a potential mechanism for their anticancer effects .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Studies have indicated that thiazole-bearing compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial efficacy .

Summary of Key Studies

  • Anticancer Activity :
    • Compounds derived from the thiazole-sulfonamide framework demonstrated cytotoxicity with IC50 values under 10 µM against various cancer cell lines.
    • Binding affinities to Mcl-1 and Bcl-2 suggest potential as apoptosis inducers .
  • Antimicrobial Properties :
    • Thiazole derivatives showed promising antibacterial activity in vitro, with structure-activity relationship (SAR) studies indicating that specific substituents enhance efficacy against bacterial strains .
  • Enzyme Inhibition :
    • The sulfonamide group may play a crucial role in inhibiting specific enzymes, contributing to the overall biological activity of the compound.

Table of Biological Activities

Activity TypeObserved EffectReference
Cytotoxicity IC50 < 10 µM in tumor cells
Antibacterial Significant activity against bacteria
Enzyme Inhibition Potential inhibition of key enzymes

Q & A

Basic: What are the standard synthetic protocols for N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide, and which analytical techniques confirm its purity and structure?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazole ring via cyclization of a thiourea intermediate with α-haloketones under reflux conditions in ethanol or DMF .
  • Step 2: Sulfonamide linkage formation by reacting the thiazole intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Step 3: Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and functional group integration .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns .
  • HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How do the structural features of this compound influence its reactivity in medicinal chemistry applications?

Answer:

  • Thiazole Ring: The 2-methylthiazole moiety enhances π-π stacking with aromatic residues in enzyme active sites, critical for kinase inhibition .
  • Sulfonamide Group: Acts as a hydrogen-bond acceptor, improving solubility and binding affinity to targets like carbonic anhydrase .
  • Thiophene Sulfonyl Group: Electron-withdrawing properties stabilize the molecule in physiological pH, reducing metabolic degradation .

Advanced: What strategies optimize reaction yields when introducing the sulfonamide group in complex thiazole derivatives?

Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .
  • Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonate ester formation) .
  • Coupling Agents: Employ EDCl/HOBt to activate the sulfonyl chloride, improving coupling efficiency to 70–85% .

Advanced: How can researchers resolve contradictions in biological activity data across different studies for this compound?

Answer:

  • Assay Standardization: Validate cell lines (e.g., NCI-60 panel) and use uniform ATP concentrations in kinase assays .
  • Purity Reassessment: Re-analyze batch samples via HPLC-MS to rule out impurities >2% affecting IC50 values .
  • Structural Analog Comparison: Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify pharmacophore essentials .

Advanced: What computational methods predict the binding affinity of this compound with specific biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID: 3T88 for EGFR kinase) to map sulfonamide interactions with Lys721 .
  • Molecular Dynamics (MD): Simulate 100-ns trajectories in GROMACS to assess stability of the thiazole ring in hydrophobic pockets .
  • QSAR Modeling: Train models on IC50 data from thiazole-sulfonamide libraries to predict activity against VEGFR-2 .

Basic: What are the key considerations in selecting solvents for synthesizing this sulfonamide derivative?

Answer:

  • Polarity: Dichloromethane or THF balances solubility of aromatic intermediates and sulfonyl chlorides .
  • Protic vs. Aprotic: Avoid protic solvents (e.g., water) during sulfonylation to prevent hydrolysis of the sulfonyl chloride .
  • Boiling Point: Use refluxing ethanol (78°C) for cyclization steps requiring prolonged heating .

Advanced: How to design a stability study under physiological conditions for this compound?

Answer:

  • Buffer Systems: Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours .
  • Degradation Monitoring: Use LC-MS to detect hydrolysis products (e.g., free thiophene sulfonic acid) .
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours to assess photodegradation pathways .

Basic: Which spectroscopic techniques are critical for characterizing intermediates during synthesis?

Answer:

  • FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1650 cm⁻¹) .
  • 13C NMR: Resolve quaternary carbons in the thiophene ring (δ 125–140 ppm) .
  • UV-Vis: Monitor conjugation via absorbance peaks at 260–280 nm (π→π* transitions) .

Advanced: What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Heat Dissipation: Use jacketed reactors with controlled cooling during exothermic steps (e.g., cyclization) .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .
  • Byproduct Management: Optimize stoichiometry to reduce dimerization side products (>5% yield loss) .

Advanced: How to assess the compound's potential as a kinase inhibitor using in vitro assays?

Answer:

  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM using ADP-Glo assays .
  • Dose-Response Curves: Calculate IC50 values with 8-point dilution series (1 nM–100 µM) and GraphPad Prism for curve fitting .
  • Cellular Validation: Test antiproliferative activity in A549 (lung cancer) and HCT-116 (colon cancer) lines via MTT assay .

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